2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride

Solubility Formulation In Vitro Assays

Procure the hydrochloride salt for superior aqueous solubility in assays. With ≥95% purity and a stable, non-hygroscopic powder form, this ethoxyacetyl-piperazine building block ensures accurate dosing and consistent reactivity in amide couplings and heterocycle synthesis. Avoid irreproducible data from free base precipitation.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
CAS No. 2206610-35-5
Cat. No. B1531655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride
CAS2206610-35-5
Molecular FormulaC8H17ClN2O2
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCCOCC(=O)N1CCNCC1.Cl
InChIInChI=1S/C8H16N2O2.ClH/c1-2-12-7-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H
InChIKeyMIWXMOZJMNNUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-1-piperazin-1-yl-ethanone Hydrochloride (CAS 2206610-35-5): Baseline Profile for Research Sourcing


2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride (CAS 2206610-35-5) is a piperazine derivative characterized by an ethoxyacetyl substituent at the N1 position and presented as a hydrochloride salt. The free base form (CAS 95550-07-5) has a molecular weight of 172.22 g/mol, while the hydrochloride salt exhibits a higher molecular weight of 208.68 g/mol . This compound is commercially available as a powder with a typical purity of 95% . Its structural features include a piperazine ring, an amide linkage, and an ethoxy group, which together confer distinct physicochemical and solubility properties compared to its free base and other piperazine analogs, thereby influencing its suitability for specific research applications.

Why Generic Substitution of 2-Ethoxy-1-piperazin-1-yl-ethanone Hydrochloride Can Compromise Research Outcomes


Substituting 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride with a generic piperazine derivative or even its own free base is scientifically inadvisable due to critical differences in solubility, stability, and potentially biological activity. The hydrochloride salt form significantly alters aqueous solubility compared to the free base (CAS 95550-07-5), which directly impacts in vitro assay conditions and formulation strategies . Furthermore, even subtle structural variations within the ethoxyacetyl-piperazine family, such as the presence of a second ethoxyacetyl group (CAS 17149-25-6) or an ethyl substituent on the piperazine ring (CAS 600140-82-7), introduce distinct physicochemical properties, including molecular weight, hydrogen bonding capacity, and lipophilicity [1]. These differences can lead to variations in pharmacokinetic behavior, target engagement, and off-target effects, making direct interchangeability a source of irreproducible or misleading data. The following evidence guide provides the quantitative basis for selecting this specific compound over its closest analogs.

Quantitative Differentiation of 2-Ethoxy-1-piperazin-1-yl-ethanone Hydrochloride from Key Analogs


Enhanced Aqueous Solubility of 2-Ethoxy-1-piperazin-1-yl-ethanone Hydrochloride vs. Free Base

The hydrochloride salt form of 2-Ethoxy-1-piperazin-1-yl-ethanone (CAS 2206610-35-5) is expected to exhibit markedly higher aqueous solubility compared to its free base (CAS 95550-07-5). While direct solubility data for this specific compound is not publicly available, the general behavior of piperazine hydrochlorides is well-documented. Piperazine hydrochloride itself has a reported solubility of 41% (410 g/L) in water at 20°C . In contrast, piperazine free base is less soluble and is often a volatile, hygroscopic solid [1]. This solubility differential is critical for achieving accurate dosing in aqueous-based biological assays and for ensuring homogeneous solution-phase chemistry.

Solubility Formulation In Vitro Assays

Molecular Weight Distinction from Disubstituted Piperazine Analogs

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride (MW 208.68 g/mol) possesses a distinct molecular weight profile compared to structurally related ethoxyacetyl-piperazine derivatives. For instance, 1,4-bis(ethoxyacetyl)piperazine (CAS 17149-25-6) has a molecular weight of 258.31 g/mol, representing an increase of approximately 49.63 g/mol due to the addition of a second ethoxyacetyl group [1]. Similarly, 1-(ethoxyacetyl)-4-ethylpiperazine (CAS 600140-82-7) has a molecular weight of 200.28 g/mol (free base), which is 27.98 g/mol higher than the free base of the target compound [2]. This molecular weight difference directly impacts calculated molar concentrations and dosage in both in vitro and in vivo studies.

Molecular Weight SAR Analog Differentiation

Hydrogen Bond Donor Count as a Determinant of Physicochemical and Pharmacological Behavior

The hydrogen bond donor (HBD) count is a key determinant of a compound's permeability, solubility, and target binding. 2-Ethoxy-1-piperazin-1-yl-ethanone free base (CAS 95550-07-5) has one HBD (the secondary amine nitrogen of the piperazine ring) [1]. In contrast, 1,4-bis(ethoxyacetyl)piperazine (CAS 17149-25-6) has zero HBDs due to the substitution of both piperazine nitrogen atoms with ethoxyacetyl groups [2]. This reduction in HBD count can increase lipophilicity and membrane permeability but may also reduce aqueous solubility and alter protein binding interactions. While the hydrochloride salt of the target compound may have a different effective HBD count due to protonation, the underlying free base structure provides a clear point of differentiation.

Hydrogen Bonding Lipophilicity Pharmacokinetics

Purity Specification: 95% Minimum Purity Ensures Reproducibility

Commercial sourcing of 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride (CAS 2206610-35-5) is typically specified at a minimum purity of 95% . This purity level is standard for research-grade compounds and ensures that the majority of the material is the intended active compound. In contrast, some lower-cost or less rigorously characterized analogs may be offered at lower purities, which can introduce unknown impurities that confound biological assay results or synthetic reactions. A minimum purity of 95% provides a benchmark for lot-to-lot consistency and reduces the risk of off-target effects due to contaminants.

Purity Quality Control Reproducibility

Optimal Application Scenarios for 2-Ethoxy-1-piperazin-1-yl-ethanone Hydrochloride Based on Quantitative Evidence


Aqueous-Based Biological Assays and In Vitro Pharmacology

The superior aqueous solubility of the hydrochloride salt form (inferred from piperazine hydrochloride class data ) makes this compound the preferred choice for in vitro assays conducted in aqueous buffers, cell culture media, or physiological solutions. Accurate dosing and homogeneous distribution are critical for reliable concentration-response curves and target engagement studies. Use of the free base could lead to precipitation, inaccurate concentration calculations, and data variability.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The distinct molecular weight and hydrogen bond donor profile of 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride, compared to disubstituted analogs like 1,4-bis(ethoxyacetyl)piperazine [1], provide a clear rationale for its use as a specific tool in SAR campaigns. Its single HBD and ethoxyacetyl moiety offer a unique combination of properties that can be systematically varied to probe the effects of polarity, hydrogen bonding, and steric bulk on biological activity. This compound serves as a defined reference point in the exploration of piperazine-based pharmacophores.

Synthetic Chemistry and Building Block Applications

With a defined purity of ≥95% , 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride is a reliable building block for the synthesis of more complex molecules. The hydrochloride salt form offers handling advantages, as it is typically a stable, non-hygroscopic powder, unlike the free base which may be more prone to moisture absorption. This ensures accurate weighing and consistent reactivity in subsequent synthetic steps, such as amide coupling, alkylation, or heterocycle formation.

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